Cbz-DL-Ala-DL-Pro-DL-Leu-OH.DCHA
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Overview
Description
Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in the study of stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate typically involves several steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, as well as the formation of peptide bonds. Key steps may involve:
- Protection of the amino group using a benzyloxycarbonyl (Cbz) group.
- Formation of the pyrrolidine ring through cyclization reactions.
- Coupling of the protected amino acid derivatives to form the desired peptide bond.
- Deprotection of the Cbz group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated peptide synthesizers can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate can be compared with other chiral amino acid derivatives and peptide-based compounds.
- Similar compounds include N-Boc-protected amino acids, Fmoc-protected amino acids, and other Cbz-protected peptides.
Uniqueness
What sets Dicyclohexylammonium (S)-2-((S)-1-((S)-2-(((benzyloxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoate apart is its specific combination of chiral centers and functional groups, which confer unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for studying stereochemistry and developing new synthetic methodologies.
Properties
Molecular Formula |
C34H54N4O6 |
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Molecular Weight |
614.8 g/mol |
IUPAC Name |
dicyclohexylazanium;4-methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2 |
InChI Key |
BPZRECFZFZDXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
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